molecular formula C5H8ClF2NO2 B1531559 3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride CAS No. 2098129-33-8

3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1531559
CAS No.: 2098129-33-8
M. Wt: 187.57 g/mol
InChI Key: WZANIGHHCCTGKE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropane ring substituted with a difluoromethyl group and an aminomethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-difluorocyclopropane-1-carboxylic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme mechanisms or as a probe to investigate biological processes.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In industry, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine

  • 2,2-Difluorocyclopropane-1-carboxylic acid

  • 4-(Aminomethyl)pyridine

Uniqueness: 3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is unique due to its combination of a difluoromethyl group and an aminomethyl group on a cyclopropane ring. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2(1-8)3(5)4(9)10;/h2-3H,1,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZANIGHHCCTGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C1(F)F)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

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